molecular formula C8H8BrCl B2588514 1-Bromo-3-chloro-2-ethylbenzene CAS No. 1780808-66-3

1-Bromo-3-chloro-2-ethylbenzene

Cat. No. B2588514
CAS RN: 1780808-66-3
M. Wt: 219.51
InChI Key: RHQXANFHLBLUCK-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-ethylbenzene is an organobromine compound . It has a molecular weight of 219.51 . The IUPAC name for this compound is 1-bromo-3-chloro-2-ethylbenzene .


Synthesis Analysis

The synthesis of similar compounds has been documented. For instance, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . Another compound, 1-Bromo-3-chlorobenzene, can be synthesized by electrophilic substitution of (3-chlorophenyl)trimethylgermanium .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-chloro-2-ethylbenzene can be represented by the linear formula C8H8BrCl . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reactions of similar compounds suggest that 1-Bromo-3-chloro-2-ethylbenzene may undergo nucleophilic substitution reactions . These reactions typically involve the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

1-Bromo-3-chloro-2-ethylbenzene serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. Some notable reactions include:

Chemical Education and Demonstrations

While not a direct application, educators use compounds like 1-Bromo-3-chloro-2-ethylbenzene in teaching labs to demonstrate various reactions and concepts.

Sigma-Aldrich: 1-Bromo-3-chloro-2-ethylbenzene Sigma-Aldrich: 1-Bromo-3-chlorobenzene Sigma-Aldrich: 1-Bromo-2-ethylbenzene Sigma-Aldrich: 1-Bromo-2-ethylbenzene (Additional Information)

Mechanism of Action

The mechanism of action for similar compounds involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

While specific safety data for 1-Bromo-3-chloro-2-ethylbenzene is not available, similar compounds are known to be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid personal contact, including inhalation, and to use personal protective equipment when handling such compounds .

properties

IUPAC Name

1-bromo-3-chloro-2-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQXANFHLBLUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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